Methyl 1,2,3-triazine-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,2,3-triazine-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 1,2,3-triazine with methyl chloroformate under basic conditions. The reaction typically takes place in a solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3-triazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted triazine derivatives .
Scientific Research Applications
Methyl 1,2,3-triazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 1,2,3-triazine-4-carboxylate involves its reactivity as a substrate in inverse electron demand Diels-Alder reactions. This reactivity allows it to form highly functionalized nitrogen-containing heterocycles. The compound’s molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of stable cycloadducts .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1,2,3-triazine
- Diethyl 1,2,3-triazine-4,6-dicarboxylate
- 5-Phenyl-1,2,3-triazine
- 1H-1,2,3-Triazole-5-carboxylic acid
- 1,3,5-Triazine-2,4,6-tricarboxylic acid triethyl ester
Uniqueness
Methyl 1,2,3-triazine-4-carboxylate is unique due to its specific reactivity in inverse electron demand Diels-Alder reactions, which is not commonly observed in other triazine derivatives.
Properties
CAS No. |
150017-41-7 |
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Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
methyl triazine-4-carboxylate |
InChI |
InChI=1S/C5H5N3O2/c1-10-5(9)4-2-3-6-8-7-4/h2-3H,1H3 |
InChI Key |
BYTPHJAFXFEZLP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=NC=C1 |
Origin of Product |
United States |
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